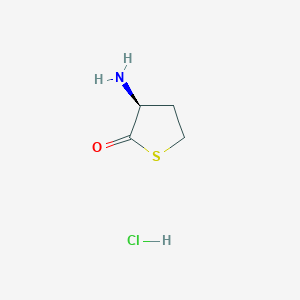

L-Homocysteine thiolactone hydrochloride

Übersicht

Beschreibung

L-Homocystein-Thiolacton (Hydrochlorid) ist eine Verbindung mit der chemischen Formel C4H7NOS · HCl und einem Molekulargewicht von 153,63 g/mol . Es handelt sich um einen fünf-gliedrigen cyclischen Thioester der Aminosäure Homocystein . Diese Verbindung entsteht aus Homocystein als Folge einer fehlerhaften Bearbeitungsreaktion, hauptsächlich von Methionyl-tRNA-Synthetase . L-Homocystein-Thiolacton (Hydrochlorid) ist bekannt für seine Rolle bei der Verhinderung der translationalen Einarbeitung von Homocystein in Proteine .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

L-Homocystein-Thiolacton (Hydrochlorid) kann aus Homocystein oder Methionin-Aminosäuren synthetisiert werden . Die Synthese beinhaltet die Bildung eines fünf-gliedrigen cyclischen Thioesters durch eine fehlerhafte Bearbeitungsreaktion . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Methionyl-tRNA-Synthetase, um die Bildung des Thiolactons zu katalysieren .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für L-Homocystein-Thiolacton (Hydrochlorid) sind nicht umfangreich dokumentiert.

Chemische Reaktionsanalyse

Reaktionstypen

L-Homocystein-Thiolacton (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Reduktionsreaktionen können den Thiolacton zurück in Homocystein umwandeln.

Substitution: Der Thiolactonring kann durch Nukleophile wie Amine oder Hydroxylgruppen geöffnet werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel für Oxidationsreaktionen, Reduktionsmittel für Reduktionsreaktionen und Nukleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Disulfide aus der Oxidation, Homocystein aus der Reduktion und verschiedene Amide oder Ester aus Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

L-Homocystein-Thiolacton (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein für organische und bioorganische Synthese verwendet.

Industrie: Es wird in der Polymerwissenschaft und bei der Entwicklung nachhaltiger Materialien verwendet.

Wirkmechanismus

L-Homocystein-Thiolacton (Hydrochlorid) entfaltet seine Wirkungen, indem es die translationale Einarbeitung von Homocystein in Proteine verhindert . Diese Modifikation kann zu Proteinschäden über einen Thiylradikalmechanismus führen, was zu Proteinaggregation und Neurotoxizität führt .

Wirkmechanismus

Target of Action

L-Homocysteine thiolactone hydrochloride primarily targets plasma proteins . It binds to these proteins and induces conformational changes . It is also used to study post-translational modification of proteins, especially at lysine residues .

Mode of Action

The compound acts as an intramolecular thioester of Homocysteine . It prevents the translational incorporation of homocysteine into proteins . This interaction with its targets leads to changes in the structure and function of the proteins .

Biochemical Pathways

This compound is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .

Pharmacokinetics

It is known that the compound can induce elevated hhcy (hyperhomocysteinemia) in mice , suggesting that it is absorbed and distributed in the body to exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of elevated HHcy (hyperhomocysteinemia) in mice . It also shows a significant increase in pro-inflammatory cytokines IP-10, TNFα, IL-1β, and IL6 . Furthermore, it has been associated with detrimental effects on vascular function and may induce oxidative stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Homocysteine thiolactone (hydrochloride) can be synthesized from homocysteine or methionine amino acids . The synthesis involves the formation of a five-membered cyclic thioester through an error-editing reaction . The reaction conditions typically include the use of methionyl-tRNA synthetase to catalyze the formation of the thiolactone .

Industrial Production Methods

Industrial production methods for L-Homocysteine thiolactone (hydrochloride) are not extensively documented.

Analyse Chemischer Reaktionen

Types of Reactions

L-Homocysteine thiolactone (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: Reduction reactions can convert the thiolactone back to homocysteine.

Substitution: The thiolactone ring can be opened by nucleophiles such as amines or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, homocysteine from reduction, and various amides or esters from substitution reactions .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

L-Homocysteine Thiolactone Hydrochloride and Cardiac Function

Numerous studies have indicated that this compound plays a critical role in cardiovascular health. Elevated levels of homocysteine are associated with increased risks of cardiovascular diseases (CVDs). Research has demonstrated that this compound can affect cardiac contractility, coronary flow, and oxidative stress markers. For example, a study using isolated rat hearts showed that administration of this compound led to decreased cardiac contractility and coronary flow, highlighting its potential impact on heart function under pathological conditions .

Mechanisms of Action

The adverse effects observed with this compound are believed to be mediated through oxidative stress mechanisms. The compound can induce the generation of reactive oxygen species, which impair endothelial function and nitric oxide availability. This suggests that this compound could serve as a valuable tool for investigating the pathophysiology of CVDs and developing therapeutic strategies .

Protein Modification Studies

Post-Translational Modifications

This compound is recognized for its ability to modify proteins through N-homocysteinylation, a process that can alter protein function and stability. This compound is utilized in studies aimed at understanding post-translational modifications, particularly affecting lysine residues within proteins. By introducing this compound into protein samples, researchers can explore the dynamics of protein interactions and modifications under various physiological conditions .

Pharmaceutical Synthesis

Intermediate in Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds such as erdosteine and citiolone. These drugs are used in treating respiratory diseases by acting as mucolytics, thereby improving airway clearance . The synthesis process often involves using this compound due to its favorable reactivity profiles.

Continuous Production Methods

Recent advancements have focused on optimizing the production of this compound using innovative methods such as microchannel reactors. These techniques enhance yield and purity while minimizing environmental impact compared to traditional methods . This aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Summary Table

Case Studies

- Cardiac Function Study : In a controlled experiment involving isolated rat hearts, researchers administered varying concentrations of this compound. Results indicated significant reductions in cardiac contractility metrics such as and coronary flow compared to control groups, emphasizing its role in cardiovascular dysfunction .

- Protein Interaction Analysis : A study focused on the modification of specific proteins using this compound revealed alterations in protein binding affinities and stability. This research provides insights into how post-translational modifications can influence cellular signaling pathways .

- Synthesis Optimization : A recent innovation in synthesizing this compound demonstrated improved yields through a continuous microchannel reactor process, significantly enhancing the efficiency of drug production while reducing waste .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die dem L-Homocystein-Thiolacton (Hydrochlorid) ähneln, gehören:

- DL-Homocystein-Thiolacton-Hydrochlorid

- L-Homocysteinsäure

- L-Homoarginin-Hydrochlorid

- L-Cystein-Hydrochlorid

Einzigartigkeit

L-Homocystein-Thiolacton (Hydrochlorid) ist einzigartig aufgrund seiner Rolle bei der Verhinderung der Einarbeitung von Homocystein in Proteine und seiner Fähigkeit, posttranslationale Modifikationen zu induzieren . Dies macht es zu einem wertvollen Werkzeug zur Untersuchung von Proteinmodifikationen und damit verbundenen Krankheiten .

Biologische Aktivität

L-Homocysteine thiolactone hydrochloride (L-Hcy TLHC) is a chemically reactive metabolite of homocysteine, a sulfur-containing amino acid. This compound has garnered attention due to its significant biological activities and implications in cardiovascular health, oxidative stress, and potential therapeutic applications. This article provides a detailed overview of the biological activity of L-Hcy TLHC, supported by relevant research findings, data tables, and case studies.

Overview of this compound

L-Hcy TLHC is formed through the metabolic conversion of homocysteine and is known for its ability to acylate proteins, leading to post-translational modifications that can affect protein function. The thiolactone form is particularly reactive and has been implicated in various pathological processes, including cardiovascular diseases (CVD) and oxidative stress.

1. Cardiovascular Effects

Research indicates that L-Hcy TLHC has notable effects on cardiac function. A study utilizing isolated rat hearts demonstrated that administration of L-Hcy TLHC resulted in decreased cardiac contractility and coronary flow:

| Parameter | Control (Mean ± SD) | L-Hcy TLHC (10 μM) (Mean ± SD) | P-Value |

|---|---|---|---|

| dp/dt max | 1230 ± 150 | 980 ± 120 | <0.05 |

| dp/dt min | -850 ± 100 | -900 ± 110 | NS |

| SLVP | 80 ± 10 | 60 ± 15 | <0.05 |

| Coronary Flow (CF) | 15 ± 2 | 10 ± 1 | <0.05 |

The study highlighted that while L-Hcy TLHC decreased dp/dt max and coronary flow, it did not significantly alter oxidative stress markers such as hydrogen peroxide levels or superoxide anion concentrations when administered alone .

2. Oxidative Stress

L-Hcy TLHC has been shown to influence oxidative stress pathways. In combination with gasotransmitter inhibitors (e.g., L-NAME), it reduced oxidative stress markers, suggesting a complex interaction between homocysteine metabolism and oxidative stress mechanisms:

- Oxidative Stress Markers :

- TBARS: Thiobarbituric acid reactive substances

- NO2: Nitrite concentration

- O2−: Superoxide anion

- H2O2: Hydrogen peroxide concentration

The combination treatment led to significant reductions in these markers, indicating that L-Hcy TLHC may have a protective effect against oxidative damage under specific conditions .

3. Risk Marker for Cardiovascular Disease

A prospective study involving patients with suspected coronary artery disease found that urinary excretion levels of homocysteine thiolactone were significantly associated with the risk of acute myocardial infarction (AMI). The hazard ratio for AMI risk was reported as follows:

| Urinary Hcy-Thiolactone/Creatinine Ratio | Hazard Ratio (HR) | Confidence Interval (CI) |

|---|---|---|

| Below Median | 1.58 | 1.10–2.26 |

| Above Median | 2.72 | 1.47–5.03 |

This association remained significant even after adjusting for confounding factors such as age and gender, suggesting that elevated levels of urinary Hcy-thiolactone may serve as a sensitive biomarker for cardiovascular risk assessment .

Mechanistic Insights

The biological activity of L-Hcy TLHC is largely attributed to its ability to modify proteins through acylation, which can lead to altered protein function and contribute to pathological conditions such as endothelial dysfunction and vascular damage. The mechanism by which homocysteine induces these effects includes:

- Generation of reactive oxygen species (ROS)

- Impairment of nitric oxide bioavailability

- Induction of inflammatory pathways

These processes are critical in understanding how elevated homocysteine levels contribute to cardiovascular diseases .

Case Study: Impact on Cardiac Function

In an experimental model using isolated rat hearts, researchers observed that the administration of L-Hcy TLHC led to significant changes in cardiac parameters compared to controls. The study concluded that the thiolactone form of homocysteine plays a detrimental role in cardiac contractility and coronary flow regulation.

Case Study: Urinary Biomarker for AMI Risk

A large cohort study evaluated urinary excretion levels of Hcy-thiolactone among patients with confirmed coronary artery disease. The findings indicated a strong correlation between elevated urinary Hcy-thiolactone levels and increased incidence of AMI, highlighting its potential as a predictive biomarker .

Eigenschaften

IUPAC Name |

(3S)-3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953745 | |

| Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31828-68-9 | |

| Record name | L-Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of L-Homocysteine thiolactone hydrochloride in the synthesis of radiotracers for Positron Emission Tomography (PET)?

A1: this compound serves as a precursor in the synthesis of (S-[¹¹C]-methyl)-L-methionine (¹¹C-MET), a radiotracer commonly used in PET imaging. The process involves an on-column [¹¹C]methylation reaction with [¹¹C]methyl iodide ([¹¹C]CH3I) using this compound as the starting material [, ]. This reaction efficiently yields ¹¹C-MET with high radiochemical and enantiomeric purity suitable for preclinical and clinical PET imaging studies.

Q2: How does the stabilization of Filamentous actin (F-actin) impact the effects of this compound on endothelial cells?

A2: Research suggests that stabilizing F-actin in EA.hy926 endothelial cells can mitigate some of the negative effects associated with this compound exposure []. Specifically, F-actin stabilization appears to protect against L-Homocysteine-induced reductions in cell mobility and may enhance cell-cell junction integrity by increasing the expression of junctional β-catenin and influencing the localization of Zonula occludens-1 (ZO-1).

Q3: Are there alternative methylation agents to [¹¹C]methyl iodide for producing ¹¹C-labeled radiotracers like ¹¹C-MET?

A3: Yes, research indicates that [¹¹C]methyl bromide ([¹¹C]CH3Br) can serve as an effective alternative methylation agent for synthesizing ¹¹C-labeled radiotracers []. This method, utilizing a one-pot wet method on a commercial [¹¹C]CH3I synthesizer, successfully produced ¹¹C-MET with high radiochemical purity and yield comparable to traditional methods. This alternative approach offers a potentially simpler and more efficient route for producing ¹¹C-labeled tracers for clinical PET imaging.

Q4: Have any polymorphic forms of this compound been identified?

A4: Yes, crystallographic studies have revealed the existence of two distinct polymorphic forms of this compound, along with a hybrid form []. The discovery of these polymorphic forms highlights the structural complexity of this compound and may have implications for its stability, solubility, and overall behavior in different environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.